molecular formula C18H19N9O B2890590 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176152-12-6

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Numéro de catalogue: B2890590
Numéro CAS: 2176152-12-6
Poids moléculaire: 377.412
Clé InChI: JZGOIXQZOJLOOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a chemical research reagent. It is For Research Use Only and not for human consumption.

Propriétés

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-18-4-3-17(27-13-19-12-21-27)23-26(18)11-14-5-8-24(9-6-14)16-2-1-15-20-7-10-25(15)22-16/h1-4,7,10,12-14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOIXQZOJLOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9)

  • Structural Features : These derivatives contain fused pyrazole, triazole, and pyrimidine rings. Unlike the target compound, they lack a piperidine moiety and instead incorporate pyrimidine-based substitutions .
  • Bioactivity : Pyrazolotriazolopyrimidines are often explored for antitumor or antiviral activity due to their planar aromatic systems, which facilitate DNA intercalation.

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 2d)

  • Structural Features: Shares an imidazo[1,2-a]pyridine core with the target compound but differs in substituents, including ester and nitrophenyl groups.
  • Physicochemical Data : Melting point 215–217°C, molecular weight 501.5 g/mol (vs. ~380–400 g/mol for the target compound) .

5-(4-Methoxybenzylidene)-2-(2-Chlorophenyl)-2,3-Dihydro-3-Phenyl-1H-Imidazo[1,2-b][1,2,4]Triazol-6(5H)-One (Compound 18)

  • Structural Features : Contains a fused imidazo-triazole system and a dihydrotriazolone ring. The chlorophenyl and methoxybenzylidene groups enhance lipophilicity compared to the target compound’s piperidine substituent .
  • Synthesis : Prepared via condensation reactions, similar to methods used for triazole-containing analogs of the target compound .

2-{[1-(2-Methylpropyl)Piperidin-4-yl]Methyl}-6-(1H-Pyrazol-1-yl)-2,3-Dihydropyridazin-3-One

  • Structural Features: Shares the piperidin-4-ylmethyl and dihydropyridazinone framework with the target compound but substitutes the imidazo[1,2-b]pyridazine and triazole groups with pyrazole and 2-methylpropyl moieties .
  • Molecular Weight : 315.4 g/mol, significantly lower than the target compound due to simpler substituents .

Data Table: Key Comparative Metrics

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Bioactivity
Target Compound ~380–400* Imidazo[1,2-b]pyridazine + dihydropyridazinone Piperidin-4-ylmethyl, 1,2,4-triazol-1-yl Kinase inhibition, antimicrobial
Compound 2d 501.5 Imidazo[1,2-a]pyridine Nitrophenyl, ester groups Not specified
Compound 18 ~450–470* Imidazo[1,2-b][1,2,4]triazolone Chlorophenyl, methoxybenzylidene Anticancer
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one 315.4 Dihydropyridazinone 2-Methylpropyl, pyrazole Not specified

*Estimated based on structural complexity.

Research Findings and Implications

Bioactivity Predictions

  • The piperidine group may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization of the piperidine and triazole moieties. Critical steps include:

  • Cyclization reactions to construct the imidazo[1,2-b]pyridazine ring system .
  • Nucleophilic substitution or cross-coupling reactions to attach the piperidine and triazole groups .
  • Optimization of reaction conditions : Temperature (e.g., reflux in ethanol/DMF), solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity .
  • Purification : Column chromatography and recrystallization are essential for isolating the final product .

Basic: How is the compound characterized for structural confirmation and purity?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .
  • X-ray crystallography : Resolves absolute configuration if crystalline forms are obtainable .

Basic: What preliminary biological assays are recommended for activity screening?

Initial evaluations focus on:

  • Enzyme inhibition assays : Test against kinases, phosphatases, or cytochrome P450 isoforms due to the triazole and pyridazine moieties’ affinity for metalloenzymes .
  • Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced: How can synthetic routes be optimized for scalability and reproducibility?

Advanced strategies include:

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield .
  • Flow chemistry : Continuous synthesis reduces side reactions and improves control over exothermic steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for heterocyclic attachments .

Advanced: How to address contradictions in biological activity data across studies?

Resolve discrepancies by:

  • Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Purity reassessment : Impurities >5% can skew results; re-characterize batches via HPLC-MS .
  • Structural analogs comparison : Test derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophoric groups responsible for activity .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity .
  • MD simulations : Assess conformational stability of the compound in biological membranes .

Advanced: How to evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH gradients (1–13), heat (40–80°C), and UV light to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and monitor via LC-MS for esterase-mediated hydrolysis .
  • Microsomal stability : Use liver microsomes to predict metabolic pathways (e.g., CYP450 oxidation) .

Advanced: What strategies identify the compound’s biological targets?

  • Pull-down assays : Immobilize the compound on beads and identify bound proteins via mass spectrometry .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • CRISPR-Cas9 screens : Knock out candidate genes in cell lines to pinpoint resistance mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.